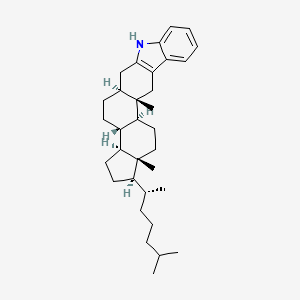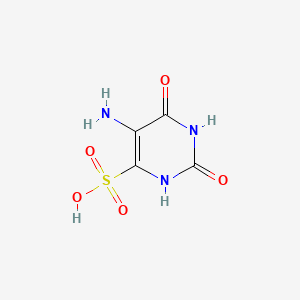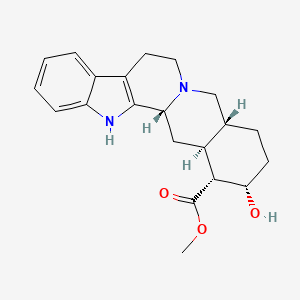![molecular formula C17H10O2 B1205787 5-Hydroxybenzo[c]fluoren-7-one CAS No. 78250-21-2](/img/structure/B1205787.png)
5-Hydroxybenzo[c]fluoren-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-7-oxo-7H-benzo©fluorene typically involves multiple steps. One common method starts with the bromination of 1-indanone using N-bromosuccinimide, followed by dehydrobromination with triethylamine to form 2H-inden-1-one . This intermediate undergoes self-condensation when heated to produce benzo©fluorenone-9, which is then reduced with hydrazine hydrate to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems could enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-7-oxo-7H-benzo©fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like alkyl halides.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 5-Hydroxy-7-oxo-7H-benzo©fluorene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: Its derivatives have shown promise in inhibiting the growth of cancer cells .
Industry: In the industrial sector, 5-Hydroxy-7-oxo-7H-benzo©fluorene can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-oxo-7H-benzo©fluorene involves its interaction with cellular components. It can form DNA adducts, leading to mutations and potentially inhibiting cancer cell growth . The compound’s activity is mediated by its ability to undergo metabolic activation, forming reactive intermediates that interact with DNA .
Comparison with Similar Compounds
7H-Benzo©fluorene: A parent compound with similar structural features but lacking the hydroxy and oxo groups.
5-Hydroxy-7H-benzo©fluoren-7-one: A closely related compound with similar reactivity and applications.
Uniqueness: 5-Hydroxy-7-oxo-7H-benzo©fluorene is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These features make it valuable for specialized applications in research and industry .
Properties
CAS No. |
78250-21-2 |
|---|---|
Molecular Formula |
C17H10O2 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-hydroxybenzo[c]fluoren-7-one |
InChI |
InChI=1S/C17H10O2/c18-15-9-14-16(11-6-2-1-5-10(11)15)12-7-3-4-8-13(12)17(14)19/h1-9,18H |
InChI Key |
CMGHSVGJLXOGMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C3=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C3=O)O |
Key on ui other cas no. |
78250-21-2 |
Synonyms |
5-HOBF 5-hydroxy-7-oxo-7H-benzo(c)fluorene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


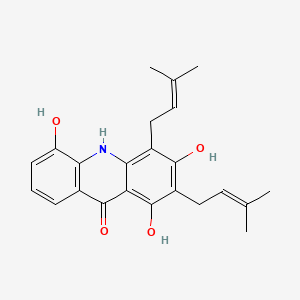
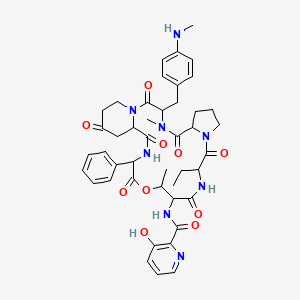
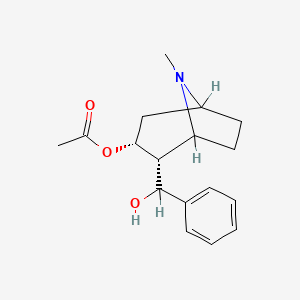
![1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1205710.png)
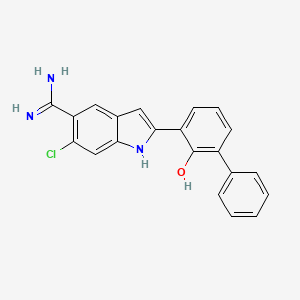
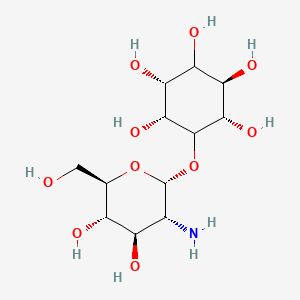
![2-[(1R,3S,4S)-1-Benzyl-4-[N-(benzyloxycarbonyl)-L-valyl]amino-3-phenylpentyl]-4(5)-(2-methylpropionyl)imidazole](/img/structure/B1205714.png)

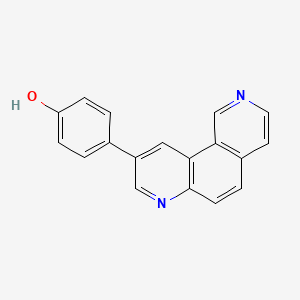
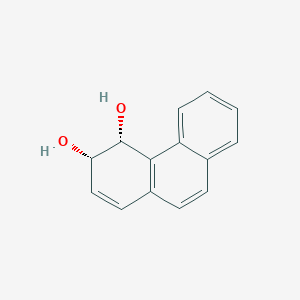
![N(2)-(2,4-dichlorophenyl)-N-(7-{[(2,4-dichlorophenyl)amino]sulfonyl}-1-oxo-1,2-dihydronaphthalen-2-yl)glycinamide](/img/structure/B1205721.png)
